N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
Description
N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a synthetic small molecule featuring a pyrazine-2-carboxamide core linked via a 3-oxopropyl chain to a 1-methylindole-5-yl moiety. The indole ring is substituted at the N1 position with a methyl group, while the pyrazine ring retains a carboxamide functional group.
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[3-[(1-methylindol-5-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-22-9-5-12-10-13(2-3-15(12)22)21-16(23)4-6-20-17(24)14-11-18-7-8-19-14/h2-3,5,7-11H,4,6H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
PANUCSMNRXWMMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield, reduce costs, and ensure the compound’s purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to achieve these goals .
Chemical Reactions Analysis
Oxidation Reactions
The amide group in pyrazine-2-carboxamide derivatives is susceptible to oxidation. For example:
-
Reagents : Potassium permanganate (KMnO₄) or other strong oxidizing agents.
-
Conditions : Aqueous acidic or alkaline media.
-
Outcome : Oxidation of the amide group to a carboxylic acid or ketone, depending on the substituents and reaction conditions.
Table 1: Oxidation Pathway
| Functional Group | Reaction Type | Reagent | Product |
|---|---|---|---|
| Amide (CONH₂) | Oxidation | KMnO₄ | Carboxylic acid (COOH) |
Hydrolysis of the Amide Bond
Amides undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines:
-
Reagents : HCl (acidic hydrolysis) or NaOH (basic hydrolysis).
-
Conditions : Elevated temperatures (e.g., reflux).
-
Outcome : Cleavage of the amide bond, forming pyrazine-2-carboxylic acid and the corresponding amine.
Table 2: Hydrolysis Pathway
| Functional Group | Reaction Type | Reagent | Product |
|---|---|---|---|
| Amide (CONH₂) | Acidic Hydrolysis | HCl, H₂O | Pyrazine-2-carboxylic acid |
| Amide (CONH₂) | Basic Hydrolysis | NaOH, H₂O | Sodium salt of pyrazine-2-carboxylic acid |
Nucleophilic Substitution at the Indole Moiety
The indole ring may participate in electrophilic substitution reactions, though steric hindrance and electronic factors influence reactivity:
-
Reagents : Electrophiles (e.g., nitric acid, bromine).
-
Conditions : Solvents like sulfuric acid or dichloromethane.
-
Outcome : Substitution at the 3- or 5-positions of the indole ring, depending on directing groups .
Table 3: Electrophilic Substitution
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Indole-5-yl | Nitro-substituted indole derivative |
Reduction of Carbonyl Groups
The ketone group (C=O) in the propyl chain can undergo reduction to form secondary alcohols:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Conditions : Anhydrous ether or THF.
-
Outcome : Reduction of the ketone to a hydroxyl group.
Table 4: Reduction Pathway
| Functional Group | Reaction Type | Reagent | Product |
|---|---|---|---|
| Ketone (C=O) | Reduction | LiAlH₄ | Secondary alcohol (CH(OH)) |
Amidation and Condensation Reactions
The synthesis of such compounds often involves amidation steps, where carboxylic acids react with amines:
-
Reagents : DCC (N,N'-dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole).
-
Conditions : Inert solvents like DMF or dichloromethane.
-
Outcome : Formation of amide bonds between pyrazine-2-carboxylic acid and the indole-5-ylamine derivative.
Table 5: Amidation Pathway
| Reactants | Reagent | Product |
|---|---|---|
| Pyrazine-2-carboxylic acid + Indole-5-ylamine | DCC/HOBt | Pyrazine-2-carboxamide derivative |
Biochemical Interactions
While not a chemical reaction per se, the compound’s mechanism of action involves binding to biological targets, such as enzymes (e.g., MAO-B inhibition):
-
Relevance : SAR studies on similar indole-pyrazine derivatives highlight competitive inhibition via hydrogen bonding and π-π interactions .
-
Implications : Modulation of enzymatic activity for therapeutic applications (e.g., neurodegenerative diseases).
Research Findings and Limitations
-
Synthesis Optimization : Microwave-assisted methods and automated reactors enhance yield and reduce by-products.
-
Analytical Techniques : NMR and HPLC are critical for confirming structural integrity and purity.
-
Data Gaps : Specific reaction conditions (e.g., temperatures, solvents) for the queried compound are not explicitly detailed in the provided sources.
Scientific Research Applications
N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as cell apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Research Findings and Implications
- Substitution Effects : The N1 position on the indole ring critically influences target selectivity. Bulky groups (e.g., 3-fluorobenzoyl) enhance MAO-B inhibition, while smaller groups (e.g., methyl) may optimize bioavailability .
- Biological Potential: While the target compound’s activity is undocumented, its structural similarity to MAO-B inhibitors and antimycobacterial agents suggests promise in neurological or infectious disease research.
Biological Activity
N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 323.35 g/mol. The compound features a pyrazine ring and an indole moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits significant biological activities, primarily through the inhibition of specific enzymes or receptors. The proposed mechanisms include:
- Antimicrobial Activity : The compound's structure suggests potential interactions with microbial enzymes, leading to inhibition of growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting cellular pathways involved in cell proliferation and survival.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; mechanism involves enzyme inhibition. |
| Anticancer | Induces apoptosis in cancer cell lines; potential to inhibit tumor growth through receptor targeting. |
| Enzyme Inhibition | Specifically targets enzymes related to metabolic pathways, potentially affecting disease progression. |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effective dosage levels for therapeutic use.
- Anticancer Research : In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases leading to programmed cell death.
- Enzyme Inhibition Studies : Molecular docking simulations have indicated that this compound can effectively bind to specific enzyme active sites, suggesting a competitive inhibition mechanism that could be leveraged for drug development .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-amino-N-(1H-indol-5-yl)pyrazine-2-carboxamide | Lacks the oxopropyl group; simpler structure | Moderate antimicrobial activity |
| N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide | Similar but with ethyl substitution instead of methyl | Enhanced anticancer properties compared to simpler analogs |
| N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine | Contains a longer alkyl chain; potential for different activity | Potentially increased lipophilicity may enhance bioavailability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide?
- Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling the pyrazine-2-carboxamide core with a 1-methylindole derivative via a 3-oxopropyl linker.
- Optimizing reaction conditions (e.g., microwave heating for faster reaction rates, as in ) and using catalysts like triethylamine ().
- Purification via recrystallization (e.g., 1,4-dioxane) and characterization using TLC, NMR, and MS .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms connectivity of the indole, pyrazine, and linker groups.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>98% is typical for pharmacological studies, as in ) .
Q. What in vitro models are suitable for initial biological activity screening?
- Answer :
- Enzyme Inhibition Assays : For targets like MAO-B (IC50 values reported for related indole-pyrazine carboxamides in ).
- Kinase Panels : To evaluate selectivity against kinases (e.g., JAK3 inhibition IC50 = 27 nM in ).
- Cell Viability Assays : Using cancer cell lines to assess antiproliferative potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?
- Answer :
- Substitution Patterns : Modify the indole (e.g., 3-fluorobenzoyl substitution in ) or pyrazine moieties.
- Linker Optimization : Adjust the 3-oxopropyl chain length or introduce steric hindrance.
- Data Analysis : Correlate IC50 values (e.g., 0.78 µM for MAO-B inhibition in ) with structural changes.
- Computational Tools : Use molecular docking to predict binding interactions (e.g., with MAO-B active sites) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Answer :
- Standardize Assay Conditions : Ensure consistent enzyme concentrations, pH, and temperature.
- Control for Purity : Re-evaluate compound purity via HPLC (e.g., discrepancies in IC50 may arise from impurities).
- Cross-Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies predict off-target interactions or novel biological targets?
- Answer :
- Molecular Dynamics Simulations : Model compound behavior in physiological conditions.
- Phylogenetic Analysis : Compare target homology across species (e.g., MAO-B conservation).
- Cheminformatics Databases : Screen against PubChem BioAssay or ChEMBL for similar activity profiles .
Q. How can selectivity against structurally related enzymes (e.g., MAO-A vs. MAO-B) be validated?
- Answer :
- Dose-Response Curves : Determine selectivity indices (SI > 120 achieved for MAO-B in ).
- Kinetic Studies : Calculate inhibition constants (Ki) to differentiate competitive vs. non-competitive modes (e.g., Ki = 94.52 nM for MAO-B in ).
- Crystallography : Resolve co-crystal structures to identify binding site variations .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
